molecular formula C20H18ClFN2O4 B11591334 (5E)-5-(3-chloro-5-ethoxy-4-methoxybenzylidene)-3-(2-fluorobenzyl)imidazolidine-2,4-dione

(5E)-5-(3-chloro-5-ethoxy-4-methoxybenzylidene)-3-(2-fluorobenzyl)imidazolidine-2,4-dione

Cat. No.: B11591334
M. Wt: 404.8 g/mol
InChI Key: NKAAPULKLBJEFZ-CXUHLZMHSA-N
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Description

(5E)-5-(3-chloro-5-ethoxy-4-methoxybenzylidene)-3-(2-fluorobenzyl)imidazolidine-2,4-dione is a synthetic organic compound that belongs to the class of imidazolidine-2,4-diones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-(3-chloro-5-ethoxy-4-methoxybenzylidene)-3-(2-fluorobenzyl)imidazolidine-2,4-dione typically involves the condensation of appropriate benzaldehyde derivatives with imidazolidine-2,4-dione under basic or acidic conditions. The reaction may require catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to scale up the synthesis. This includes the use of continuous flow reactors, efficient purification techniques, and quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, modifying its properties.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or demethylated products.

Scientific Research Applications

Chemistry

Biology

In biological research, the compound may be studied for its interactions with enzymes, receptors, and other biomolecules, providing insights into its potential therapeutic effects.

Medicine

The compound’s potential medicinal properties, such as anti-inflammatory, antimicrobial, or anticancer activities, are of significant interest. Researchers investigate its efficacy and safety in preclinical and clinical studies.

Industry

In the industrial sector, the compound may be utilized in the development of new materials, agrochemicals, or pharmaceuticals, contributing to advancements in technology and healthcare.

Mechanism of Action

The mechanism of action of (5E)-5-(3-chloro-5-ethoxy-4-methoxybenzylidene)-3-(2-fluorobenzyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-5-(4-ethoxy-3-methoxybenzylidene)-2-phenyl[1,3]thiazolo[3,2-b][1,2]thiazole
  • (5E)-2-(4-chlorophenyl)-5-(4-ethoxy-3-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2]thiazole

Uniqueness

Compared to similar compounds, (5E)-5-(3-chloro-5-ethoxy-4-methoxybenzylidene)-3-(2-fluorobenzyl)imidazolidine-2,4-dione may exhibit unique properties due to the presence of specific functional groups, such as the chloro, ethoxy, and fluorobenzyl groups

Properties

Molecular Formula

C20H18ClFN2O4

Molecular Weight

404.8 g/mol

IUPAC Name

(5E)-5-[(3-chloro-5-ethoxy-4-methoxyphenyl)methylidene]-3-[(2-fluorophenyl)methyl]imidazolidine-2,4-dione

InChI

InChI=1S/C20H18ClFN2O4/c1-3-28-17-10-12(8-14(21)18(17)27-2)9-16-19(25)24(20(26)23-16)11-13-6-4-5-7-15(13)22/h4-10H,3,11H2,1-2H3,(H,23,26)/b16-9+

InChI Key

NKAAPULKLBJEFZ-CXUHLZMHSA-N

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=C/2\C(=O)N(C(=O)N2)CC3=CC=CC=C3F)Cl)OC

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=C2C(=O)N(C(=O)N2)CC3=CC=CC=C3F)Cl)OC

Origin of Product

United States

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